

Application Notes and Protocols for PROTAC EGFR Degrader Xenograft Models

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Compound of Interest

Compound Name: PROTAC EGFR degrader 11

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Introduction

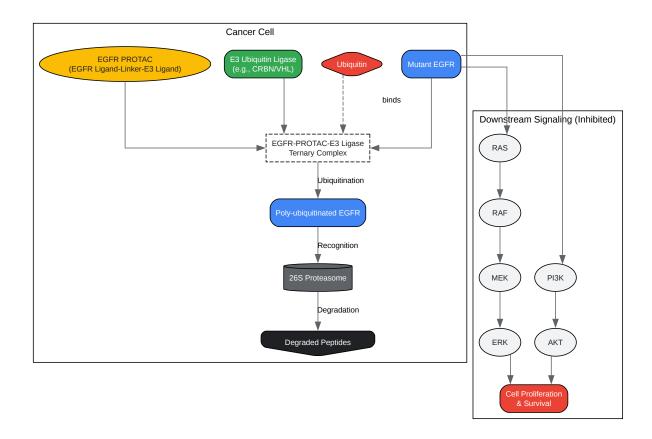
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] An EGFR PROTAC is a heterobifunctional molecule that simultaneously binds to the Epidermal Growth Factor Receptor (EGFR) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of EGFR, marking it for degradation by the proteasome. This approach offers a promising strategy to overcome resistance to traditional EGFR inhibitors in non-small-cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.[2][4] [5] This document provides a detailed protocol for establishing and evaluating the in vivo efficacy of EGFR PROTACs using a xenograft mouse model.

Signaling Pathway and Mechanism of Action

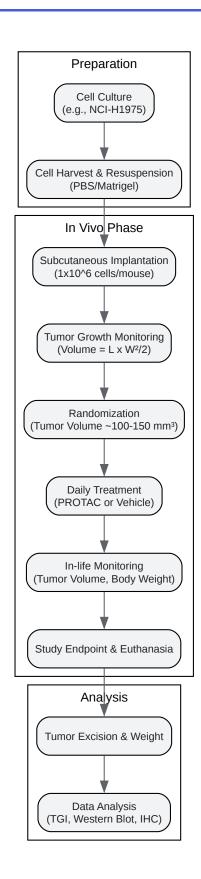
EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.

An EGFR PROTAC works by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2] This proximity facilitates the transfer of ubiquitin molecules to the EGFR protein. The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively removing the oncogenic driver from the cancer cells.[6]









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References

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